An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-3-methylbenzoic acid, an important intermediate in the synthesis of the insecticide methoxyfenozide.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and fine chemical synthesis. It details the structural, physical, and spectral properties of the compound, along with established methodologies for their determination. Furthermore, this guide offers insights into its synthesis, stability, reactivity, and safety considerations to ensure its effective and safe handling and application.
Introduction
2-Methoxy-3-methylbenzoic acid, also known as 3-methyl-o-anisic acid, is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[2] Its strategic placement of methoxy and methyl groups on the benzoic acid backbone makes it a valuable precursor in organic synthesis, most notably in the production of methoxyfenozide, a diacylhydrazine insecticide that acts as an ecdysone agonist.[1][3] Understanding the fundamental physicochemical properties of this compound is paramount for process optimization, quality control, and the development of new synthetic routes and applications.
This guide is structured to provide a holistic understanding of 2-Methoxy-3-methylbenzoic acid, beginning with its core physical and chemical identifiers and progressing to detailed experimental protocols for property determination. The causality behind experimental choices is explained to provide a deeper, field-proven perspective.
Molecular Structure and Identification
The molecular structure of 2-Methoxy-3-methylbenzoic acid is foundational to its chemical behavior. The ortho-methoxy group and meta-methyl group relative to the carboxylic acid moiety influence its acidity, solubility, and reactivity.
| Identifier | Value | Source |
| IUPAC Name | 2-methoxy-3-methylbenzoic acid | [2] |
| CAS Number | 26507-91-5, 55289-06-0 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [2] |
| InChI Key | KISMEIDIHLMTCQ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methoxy-3-methylbenzoic acid is crucial for its application in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Experimental Context | Source |
| Melting Point | 147.0 to 151.0 °C | [1] | |
| Boiling Point | 138 °C | at 16 Torr | [1] |
| Solubility | Soluble in methanol, Insoluble in water | [1] | |
| pKa (Predicted) | 3.83 ± 0.10 | [1] | |
| Appearance | White to yellow to orange powder/crystal | [1] | |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [1] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methoxy-3-methylbenzoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Melting Point
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Sample Preparation: Finely powder a small amount of dry 2-Methoxy-3-methylbenzoic acid.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination. A broad melting range (greater than 2 °C) often indicates the presence of impurities.
Boiling Point Determination (Reduced Pressure)
Due to the high boiling point of many aromatic carboxylic acids at atmospheric pressure, which can lead to decomposition, determination under reduced pressure is often preferred.
Methodology: Vacuum Distillation
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Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum.
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Sample Introduction: Place a small amount of the compound in the distillation flask.
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Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to a stable, known value (e.g., 16 Torr).
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Heating: Gently heat the distillation flask.
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Observation: Record the temperature at which a steady stream of condensate is observed, along with the corresponding pressure.
Causality: Reducing the pressure lowers the temperature required for the liquid's vapor pressure to equal the external pressure, thus preventing thermal degradation of the compound.
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Methodology: Visual Assessment in Various Solvents
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane).
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Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount of 2-Methoxy-3-methylbenzoic acid (e.g., 10 mg).
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Observation: Agitate the vials at a constant temperature and visually observe for dissolution.
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Quantification (Optional): For a more quantitative assessment, incrementally add the solute to a known volume of solvent until saturation is reached.
Causality: The "like dissolves like" principle generally applies. The carboxylic acid group imparts some polarity, while the aromatic ring and methyl group contribute to nonpolar character. Its insolubility in water and solubility in methanol are consistent with this structure.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid proton.
Methodology: Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a sample of 2-Methoxy-3-methylbenzoic acid in a suitable solvent mixture (e.g., water-methanol) to a known concentration.
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Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This point is identified as the midpoint of the steepest part of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide a molecular fingerprint of 2-Methoxy-3-methylbenzoic acid, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.96 (1H, dd, J₁=7.7, J₂=1.8Hz), 7.43 (1H, brd, J=7.7Hz), 7.18 (1H, t, J=7.7Hz), 3.93 (3H, s), 2.83 (3H, s).[4]
¹³C NMR (CDCl₃) δ (ppm): 166.4, 157.9, 137.1, 131.7, 130.9, 125.2, 122.1, 62.3, 16.1.[4]
Experimental Protocol: NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of 2-Methoxy-3-methylbenzoic acid.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
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Analysis: Acquire the NMR spectra on a calibrated spectrometer.
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Filtration removes any particulate matter that could degrade the quality of the magnetic field homogeneity and thus the spectral resolution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions (cm⁻¹):
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~2500-3300 (broad): O-H stretch of the carboxylic acid
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~1700 (strong): C=O stretch of the carboxylic acid
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~1600, ~1450: C=C stretches of the aromatic ring
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~1250, ~1050: C-O stretches (methoxy and carboxylic acid)
Experimental Protocol: KBr Pellet Method
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Grinding: Grind 1-2 mg of 2-Methoxy-3-methylbenzoic acid with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a translucent pellet.
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Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.
Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range. The sample must be finely ground and well-dispersed to minimize scattering of the IR beam.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
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Molecular Ion (M⁺): m/z = 166
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Loss of -OH: m/z = 149
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Loss of -OCH₃: m/z = 135
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Loss of -COOH: m/z = 121
Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: Bombard the sample with high-energy electrons to generate charged fragments.
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Analysis: Separate the fragments based on their mass-to-charge ratio and detect their abundance.
Causality: The fragmentation pattern is determined by the stability of the resulting carbocations and radical cations, providing structural clues about the original molecule.
Synthesis and Reactivity
2-Methoxy-3-methylbenzoic acid is a key intermediate in the synthesis of the insecticide methoxyfenozide.
Synthesis of 2-Methoxy-3-methylbenzoic acid
Several synthetic routes have been reported. One common method involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and methoxylation.[1] Another route starts from 2,6-dichlorotoluene, which is methoxylated and then subjected to cyanation and hydrolysis.[1]
Synthesis of Methoxyfenozide
The synthesis of methoxyfenozide from 2-Methoxy-3-methylbenzoic acid typically involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with N'-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine.
Caption: Synthesis of Methoxyfenozide from 2-Methoxy-3-methylbenzoic acid.
Stability and Storage
2-Methoxy-3-methylbenzoic acid is a stable solid under standard laboratory conditions. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is incompatible with strong oxidizing agents and strong bases.
Safety and Handling
Hazard Identification:
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Irritating to eyes, respiratory system, and skin.[1]
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or goggles.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Laboratory coat.
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Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
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Skin Contact: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Caption: General Analytical Workflow for Characterization.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2-Methoxy-3-methylbenzoic acid. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and safe use of this important chemical intermediate. A thorough understanding of these fundamental properties is essential for its successful application in the synthesis of agrochemicals and other fine chemicals.
